5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride
Overview
Description
5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a triazole derivative, followed by cyclization to
Biological Activity
5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₃ClN₆O
- Molecular Weight : 292.73 g/mol
- CAS Number : 1293928-62-7
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and kinases involved in cellular proliferation. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can suppress cell proliferation and induce apoptosis in cancer cells.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. The following table summarizes key findings from studies evaluating its cytotoxic effects:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast Cancer) | 10.5 | Inhibition of CDK2 leading to cell cycle arrest |
HeLa (Cervical) | 12.0 | Induction of apoptosis via mitochondrial pathway |
A549 (Lung Cancer) | 8.9 | Inhibition of specific kinases involved in growth |
HCT116 (Colon) | 15.2 | Disruption of microtubule dynamics |
These findings suggest that the compound's mechanism involves both direct inhibition of cell growth and induction of programmed cell death.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the benzyl and triazole moieties can significantly affect the potency and selectivity of the compound against different cancer types. For instance, substituents on the benzyl group have been shown to enhance binding affinity to target enzymes .
Case Studies
-
In Vitro Studies :
- A study conducted by Reddy et al. demonstrated that derivatives of this compound exhibited promising cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutics .
- Another investigation highlighted its efficacy in inhibiting tumor growth in xenograft models, showcasing its potential for clinical applications.
- In Vivo Efficacy :
Properties
IUPAC Name |
5-(aminomethyl)-3-benzyl-6H-triazolo[4,5-d]pyrimidin-7-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O.ClH/c13-6-9-14-11-10(12(19)15-9)16-17-18(11)7-8-4-2-1-3-5-8;/h1-5H,6-7,13H2,(H,14,15,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSYYZCXCDJJOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)CN)N=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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